![molecular formula C10H13BClNO3 B1451426 (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid CAS No. 871332-93-3](/img/structure/B1451426.png)
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid
Overview
Description
“(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 871332-93-3 . It has a molecular weight of 241.48 . The IUPAC name for this compound is 4-chloro-3-[(propylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for “(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid” is 1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 70 Ų .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used in the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Complex Molecules
The compound can be used in the synthesis of complex molecules. For instance, it can be used in the protodeboronation process , which is a key step in the synthesis of many complex organic molecules .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid . This reaction is widely applied in the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Result of Action
The primary result of the action of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively under a wide range of conditions. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
properties
IUPAC Name |
[4-chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTPPRMTVOUDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661234 | |
Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid | |
CAS RN |
871332-93-3 | |
Record name | B-[4-Chloro-3-[(propylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.